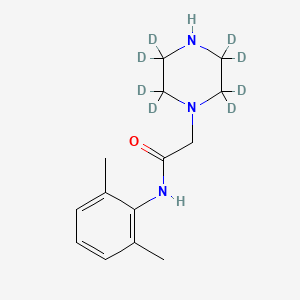

N-(2,6-Dimethylphenyl)-1-piperazine-D8

Description

Contextualization of Deuterated Piperazine (B1678402) Derivatives in Contemporary Chemical Biology and Analytical Sciences

Piperazine and its derivatives are a class of organic compounds that are frequently incorporated into the structures of pharmacologically active molecules due to their versatile chemical properties and ability to interact with biological targets. mdpi.comresearchgate.net In the field of chemical biology and analytical sciences, the introduction of deuterium (B1214612) into piperazine derivatives, creating compounds like N-(2,6-Dimethylphenyl)-1-piperazine-D8, represents a sophisticated strategy to enhance research methodologies.

Deuterated piperazine derivatives are particularly valuable in pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion (ADME) of a drug. chemimpex.com The subtle increase in mass due to the deuterium atoms allows for the differentiation of the deuterated standard from the non-deuterated analyte in mass spectrometry-based analyses, without significantly altering the chemical behavior of the molecule. This allows for more accurate and reliable measurements of drug and metabolite concentrations in complex biological samples such as plasma and urine. nih.govimpactfactor.orgdrugbank.com

Significance of Isotopic Labeling in Enabling Rigorous Research Methodologies

Isotopic labeling, particularly with stable isotopes like deuterium (²H), is a cornerstone of modern analytical chemistry and biomedical research. The technique involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. fda.govyoutube.com This labeling provides a powerful tool for tracing the fate of molecules in biological systems and for improving the accuracy of quantitative analyses.

The use of deuterated internal standards, such as this compound, is a prime example of the significance of isotopic labeling. In liquid chromatography-mass spectrometry (LC-MS), a widely used technique for bioanalysis, an internal standard is added to a sample in a known quantity to correct for variations in sample preparation and instrument response. nih.govyoutube.com A deuterated internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency lead to highly accurate and precise quantification of the target compound. impactfactor.orgdrugbank.com

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its application as an internal standard in the bioanalytical methods developed for the quantification of Ranolazine's metabolites. Ranolazine is extensively metabolized in the human body, leading to a number of metabolic products. nih.gov One of these metabolites is N-(2,6-Dimethylphenyl)-1-piperazineacetamide, also referred to in some literature as CVT-2738. scbt.comfda.gov

Regulatory bodies like the U.S. Food and Drug Administration (FDA) require rigorous and validated analytical methods to measure drug and metabolite levels in clinical and preclinical studies. An FDA document pertaining to Ranolazine details an LC/MS/MS method for the measurement of plasma concentrations of Ranolazine and its metabolites, including CVT-2738. fda.gov The document specifies the use of a calibration curve for the quantification of this metabolite, a standard practice that relies on the use of a stable isotope-labeled internal standard like this compound for accuracy and precision. fda.gov Therefore, the research involving this deuterated compound is focused on supporting the development and validation of analytical methods for pharmacokinetic and drug metabolism studies of Ranolazine.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃D₈N₃O |

| Molecular Weight | 255.38 g/mol |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetamide |

| Synonyms | 1-Piperazineaceto-2',6'-xylidide-d8, 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine-d8, RS 94287-d8, CVT-2738-d8 |

| Physical State | Solid |

| Deuterium Incorporation | 8 Deuterium Atoms |

Data sourced from PubChem and other chemical supplier information. nih.gov

Research Findings on the Non-Deuterated Analog: N-(2,6-Dimethylphenyl)-1-piperazineacetamide

| Research Area | Findings |

| Metabolism | Identified as a metabolite of the anti-anginal drug Ranolazine. smolecule.comscbt.comnih.gov |

| Bioanalysis | Quantified in human plasma using LC-MS/MS methods as part of Ranolazine pharmacokinetic studies. fda.gov |

| Synthesis | Can be synthesized through the reaction of piperazine with N-haloacetyl-2,6-xylidine. scbt.com |

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

255.38 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetamide |

InChI |

InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)/i6D2,7D2,8D2,9D2 |

InChI Key |

NJKRFQIWDJSYOK-COMRDEPKSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])[2H] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity Assessment

Chemical Synthesis Pathways for N-(2,6-Dimethylphenyl)-1-piperazine-D8

The synthesis of this compound is typically achieved through the N-alkylation of a deuterated piperazine (B1678402) precursor. This approach leverages established synthetic routes for analogous non-deuterated compounds. google.comgoogle.com

The primary strategy for synthesizing this compound involves the reaction of a deuterated piperazine core with an appropriate electrophile. The key to this synthesis is the availability of the deuterated precursor, Piperazine-d8.

Deuterium (B1214612) Incorporation: The incorporation of eight deuterium atoms onto the piperazine ring is a critical first step. This is often accomplished through the reduction of a piperazine-dione precursor using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov This method ensures that all eight hydrogen atoms on the piperazine ring carbons are replaced with deuterium. Alternative methods for deuterium incorporation can include metal-catalyzed H-D exchange reactions, where a catalyst facilitates the exchange of hydrogen for deuterium from a deuterium source like heavy water (D₂O). nih.govnih.gov

Synthetic Pathway: The most common pathway involves the nucleophilic substitution reaction between Piperazine-d8 and 2-Chloro-N-(2,6-xylyl)acetamide. In this reaction, one of the secondary amine groups of the Piperazine-d8 ring attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming the final product. google.commdpi.com

Table 1: Synthetic Reaction for this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Piperazine-d8 | 2-Chloro-N-(2,6-xylyl)acetamide | This compound |

Optimizing the synthesis is crucial to maximize the yield of the desired monosubstituted product and prevent the formation of impurities, particularly the disubstituted byproduct, 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. google.com

Key optimization parameters include:

Stoichiometry: Using a significant molar excess of Piperazine-d8 relative to 2-Chloro-N-(2,6-xylyl)acetamide is a primary strategy to favor monosubstitution over disubstitution. google.com This statistical approach increases the probability that the electrophile will react with an unreacted Piperazine-d8 molecule rather than the already substituted product.

Reaction Conditions: The choice of solvent, temperature, and base can significantly impact reaction efficiency and selectivity. The reaction is often performed in a polar solvent at an elevated temperature to ensure a reasonable reaction rate. google.com The addition of a base is necessary to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

Purification: After the reaction, a carefully designed workup and purification procedure is essential. This typically involves an acid-base extraction to separate the basic product from unreacted starting materials and non-basic byproducts, followed by crystallization or chromatography to achieve high chemical purity. google.com The process must be designed to be non-destructive and to prevent any potential for H/D back-exchange. researchgate.net

Characterization of Isotopic Purity and Enrichment

Once synthesized, the compound must undergo thorough analysis to confirm its identity, chemical purity, and, most importantly, its isotopic integrity. A combination of advanced spectroscopic techniques is employed for this purpose. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools for validating the structure and deuterium incorporation. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides two critical pieces of information: the exact mass and the isotopic distribution.

Exact Mass: The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental formula. The measured mass of the protonated molecule [M+H]⁺ will be higher than its non-deuterated counterpart by approximately 8.05 Da (8 × the mass difference between deuterium and protium).

Isotopic Distribution: HRMS can resolve the signals from different isotopologues (molecules that differ only in their isotopic composition). nih.gov This allows for the direct observation of the d8 species as the most abundant peak in the isotopic cluster, confirming successful deuteration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the piperazine ring of the unlabeled analog will be absent. The presence of any residual signals in this region could indicate incomplete deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum should show a characteristic signal in the aliphatic region, confirming the presence of deuterium on the piperazine ring. nih.gov

¹³C NMR: The carbon signals of the deuterated piperazine ring will exhibit characteristic changes. The signals will be split into multiplets due to one-bond C-D coupling, and they will experience an isotopic shift (typically a small upfield shift) compared to the non-deuterated compound. nih.gov

Table 2: Spectroscopic Data Comparison for Deuterated vs. Non-Deuterated Compound

| Technique | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | This compound |

|---|---|---|

| HRMS ([M+H]⁺ m/z) | ~248.1757 | ~256.2260 |

| ¹H NMR | Signals present for piperazine protons (~2.5-3.0 ppm) | Signals for piperazine protons are absent |

| ²H NMR | No signal | Signal present for piperazine deuterons |

Isotopic Purity and Enrichment: Isotopic purity, also known as isotopic enrichment, quantifies the percentage of the desired d8 isotopologue relative to all other isotopologues (d0 to d7). This is a critical parameter for applications like internal standards. nih.gov

Calculation via HRMS: The most common method for determining isotopic enrichment is by integrating the peak areas of all relevant isotopologues in the high-resolution mass spectrum. rsc.orgnih.gov The isotopic purity is calculated using the following formula:

Isotopic Purity (%) = [Intensity(d8) / (Intensity(d0) + ... + Intensity(d7) + Intensity(d8))] × 100

Calculation via NMR: While less direct, ¹H NMR can provide an estimate of isotopic enrichment by comparing the integration of any residual proton signals on the piperazine ring to the integration of a stable, non-exchangeable proton signal elsewhere in the molecule (e.g., the aromatic protons). nih.govspectralservice.de

A high isotopic purity (typically >98%) is essential to ensure the reliability of the deuterated standard in quantitative analyses, minimizing any cross-contribution to the signal of the non-deuterated analyte. oup.com

Sophisticated Analytical Methodologies Utilizing N 2,6 Dimethylphenyl 1 Piperazine D8

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental separation technique that is almost always coupled with mass spectrometry for the analysis of complex mixtures. The choice between liquid chromatography (LC) and gas chromatography (GC) depends largely on the properties of the analyte, such as its polarity, volatility, and thermal stability.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the predominant technique for the analysis of non-volatile and thermally labile compounds like N-(2,6-Dimethylphenyl)-1-piperazineacetamide and its deuterated standard in biological fluids. nih.govrdd.edu.iq The development of a robust LC method is a multi-faceted process aimed at achieving optimal separation, peak shape, and analysis time. future4200.com

Key steps in LC method development include:

Column Selection : Reversed-phase chromatography is the most common mode used for compounds of this nature. A C18 column is a typical starting point, offering excellent retention and separation for moderately polar to non-polar analytes. chromatographyonline.com

Mobile Phase Optimization : The mobile phase usually consists of a mixture of an aqueous component (water with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol). chromatographyonline.comsigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute analytes with a range of polarities and to ensure that the deuterated standard co-elutes closely with the non-deuterated analyte. chromatographyonline.com

Parameter Optimization : Other parameters such as column temperature, flow rate, and injection volume are optimized to improve resolution, reduce run time, and enhance sensitivity. future4200.comchromatographyonline.com The goal is to develop a method that is not only efficient but also robust and reproducible. chromatographyonline.com

For N-(2,6-Dimethylphenyl)-1-piperazine-D8 and its analog, the optimization would focus on ensuring baseline resolution from other matrix components while maintaining close or complete co-elution of the analyte and the internal standard to ensure accurate quantification. nih.govnih.gov

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. sigmaaldrich.comastm.org While less common for larger, less volatile molecules like N-(2,6-Dimethylphenyl)-1-piperazineacetamide without derivatization, GC-MS is widely used for the analysis of smaller deuterated compounds. nih.govwiley.com

The principle of GC involves vaporizing the sample and moving it through a long, thin column with a carrier gas (the mobile phase). Separation occurs based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column wall. sigmaaldrich.com

For deuterated compounds, GC-MS offers high chromatographic resolution. astm.org The technique is particularly useful in metabolic studies where deuterium (B1214612) incorporation into small molecules is measured. nih.govsemanticscholar.org For a compound like this compound to be analyzed by GC, it would likely require chemical derivatization to increase its volatility and thermal stability. The deuterated standard would be expected to have a slightly different retention time compared to its non-deuterated counterpart due to the isotopic effect, but this is typically small and manageable.

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the definitive detection method for quantitative bioanalysis due to its high selectivity and sensitivity. nih.gov When coupled with LC or GC, it provides a powerful tool for identifying and quantifying analytes in complex matrices.

For the analysis of this compound and its corresponding analyte, tandem mass spectrometry (MS/MS) is the preferred technique. nih.gov This involves several key steps:

Ionization : After chromatographic separation, the analyte and internal standard enter the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used in LC-MS, as it is a soft ionization technique suitable for polar and thermally labile molecules.

Precursor Ion Selection : In the first stage of the tandem mass spectrometer (Q1), the protonated molecules (precursor ions) of the analyte and the internal standard are selectively isolated based on their specific m/z ratios. For instance, the precursor ion for N-nitrosopiperazine is m/z 116.1, while its d8-labeled standard is m/z 124.0. scholaris.ca

Collision-Induced Dissociation (CID) : The selected precursor ions are then passed into a collision cell (Q2), where they are fragmented by collision with an inert gas like argon. nih.gov

Product Ion Monitoring : In the final stage of the mass spectrometer (Q3), specific, stable, and abundant fragment ions (product ions) are monitored. This process is known as Multiple Reaction Monitoring (MRM). nih.gov By monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, an extremely high degree of selectivity and sensitivity is achieved, minimizing interferences from other compounds in the matrix. scholaris.caselectscience.net

Table 2: Illustrative LC-MS/MS Parameters for Piperazine-based Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | UHPLC | Provides fast and high-resolution separations. |

| Column | C18 or HILIC scholaris.ca | Separation based on hydrophobicity or polarity. |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Elutes compounds and provides protons for ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |

| MS Detection | Triple Quadrupole (QqQ) | Enables tandem MS (MS/MS) for high selectivity. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) scholaris.ca | Highly selective and sensitive quantification by monitoring specific ion transitions. |

| Example Transition (Analyte) | m/z 116.1 → 85.1 (for N-nitrosopiperazine) scholaris.ca | Specific fragmentation pattern for the analyte. |

| Example Transition (IS) | m/z 124.0 → 93.0 (for N-nitrosopiperazine-d8) scholaris.ca | Specific fragmentation pattern for the internal standard. |

Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Method Development and Parameter Optimization

The development of robust analytical methods using this compound as an internal standard requires meticulous optimization of both chromatographic and mass spectrometric parameters. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred technique for piperazine (B1678402) derivatives, as it can handle polar and non-volatile compounds without the need for derivatization, a step often required for gas chromatography-mass spectrometry (GC-MS). nih.govsemanticscholar.org

Method development begins with the selection of appropriate chromatographic conditions to ensure the separation of the analyte from other matrix components. For LC-MS/MS, this involves optimizing the mobile phase composition (often a mixture of acetonitrile or methanol (B129727) and water with additives like formic acid or ammonium acetate), the analytical column (C18 columns are common), and the flow rate. mdpi.com The goal is to achieve a sharp, symmetrical peak shape and a retention time that is nearly identical for both the analyte and the deuterated internal standard. researchgate.net

Optimization of the mass spectrometer parameters is critical for achieving high sensitivity and selectivity. semanticscholar.org This is typically performed by infusing a standard solution of both the analyte and this compound into the mass spectrometer. Key parameters that are optimized include:

Ionization Source Settings: Parameters for the electrospray ionization (ESI) source, such as spray voltage, ion source temperature, and gas pressures (nebulizer and heater gases), are adjusted to maximize the generation of the protonated molecular ions, [M+H]⁺. mdpi.com

Precursor Ion Selection: The protonated molecular ion of the analyte and the deuterated internal standard are selected in the first quadrupole (Q1). Due to the eight deuterium atoms, the [M+H]⁺ ion of this compound will have a mass-to-charge ratio (m/z) that is 8 Daltons higher than the unlabeled analyte.

Collision Energy (CE): In the collision cell (Q2), the precursor ions are fragmented by collision-induced dissociation (CID). The collision energy is optimized to produce specific and abundant product ions.

Product Ion Selection: The most stable and intense fragment ions (product ions) are selected in the third quadrupole (Q3) for detection. nih.gov This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity, as only molecules that undergo the specific transition from the selected precursor ion to the selected product ion are detected. semanticscholar.org

For GC-MS/MS, while less common for this class of compounds without derivatization, optimization would involve adjusting the temperature program of the GC oven, selecting an appropriate GC column, and optimizing the electron ionization (EI) source and collision energy parameters. researchgate.net

The table below illustrates a hypothetical set of optimized MRM parameters for a target analyte and its deuterated internal standard, this compound.

Table 1: Example of Optimized MRM Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Analyte (e.g., N-(2,6-Dimethylphenyl)-1-piperazine) | 191.2 | 134.1 | 100 | 25 |

Elucidation of Ionization Pathways and Fragmentation Patterns for Deuterated Piperazine Derivatives

Understanding the ionization and fragmentation behavior of this compound is fundamental to its use as an internal standard. In positive electrospray ionization (ESI), which is commonly used for piperazine compounds, the two nitrogen atoms in the piperazine ring are readily protonated, leading to the formation of a stable protonated molecular ion [M+H]⁺. nih.gov

Once isolated in the mass spectrometer, this precursor ion undergoes collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern. The fragmentation pathways for piperazine derivatives typically involve the cleavage of the piperazine ring and the bonds connecting the substituent groups. researchgate.net

For this compound, the key fragmentation patterns would be analogous to its unlabeled counterpart, but the resulting fragments containing the deuterated piperazine ring would exhibit a corresponding mass shift. Common fragmentation pathways include:

Cleavage of the Piperazine Ring: The piperazine ring can break apart, leading to characteristic neutral losses and charged fragments.

Loss of the Dimethylphenyl Group: The bond between the piperazine nitrogen and the dimethylphenyl group can cleave.

Fragmentation of the Phenyl Ring: Further fragmentation can occur on the aromatic ring, though this is often less prominent than the cleavage of the piperazine structure.

The deuterated internal standard is designed to have identical ionization and fragmentation efficiencies to the analyte. cerilliant.com The primary difference is the mass of the precursor and product ions. This parallel behavior ensures that any variations in instrument response affect both the analyte and the internal standard equally, allowing for reliable quantification. The stability of the deuterium labels is crucial; they must not undergo back-exchange with hydrogen atoms from the solvent, as this would compromise the integrity of the standard. cerilliant.com

Rigorous Validation of Analytical Methods Incorporating this compound

For an analytical method to be used in preclinical studies, it must undergo rigorous validation to demonstrate its reliability, reproducibility, and accuracy. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is a key component of this validation process, as recommended by regulatory guidelines. nih.gov

Comprehensive Evaluation of Selectivity, Linearity, and Calibration Range

Selectivity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov To evaluate selectivity, blank matrix samples (e.g., plasma from at least six different sources) are analyzed to ensure that no endogenous compounds interfere with the detection of the analyte or the internal standard at their respective retention times and MRM transitions. nih.gov The nearly identical chromatographic behavior of this compound and its analyte counterpart helps to correct for any potential interfering peaks that might co-elute. researchgate.net

Linearity and Calibration Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the samples. nih.gov The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. The range of concentrations over which the curve is linear, accurate, and precise defines the calibration range of the assay. nih.gov A linear regression analysis is typically applied, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. researchgate.net

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Area / IS Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 2.0 (LLOQ) | 0.015 | 2.1 | 105.0 |

| 5.0 | 0.038 | 5.1 | 102.0 |

| 20.0 | 0.152 | 19.8 | 99.0 |

| 100.0 | 0.760 | 101.1 | 101.1 |

| 500.0 | 3.795 | 498.5 | 99.7 |

| 1000.0 (ULOQ) | 7.550 | 995.0 | 99.5 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Assessment of Precision, Accuracy, and Matrix Effects in Complex Biological Matrices (Non-Human Origin)

Precision and Accuracy: These are determined by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) in multiple replicates on the same day (intra-assay) and on different days (inter-assay). researchgate.netsemanticscholar.org Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), while accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. researchgate.net For preclinical bioanalysis, acceptance criteria are typically within ±15% for both parameters (±20% at the LLOQ).

Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). clearsynth.com Matrix effects are evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as any signal suppression or enhancement will ideally affect both the analyte and the internal standard to the same degree. nih.gov

Table 3: Example Precision and Accuracy Data for QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) Mean Conc. (ng/mL) | Precision (%RSD) | Accuracy (%) | Inter-Assay (n=18) Mean Conc. (ng/mL) | Precision (%RSD) | Accuracy (%) |

|---|---|---|---|---|---|---|---|

| Low | 6.0 | 6.2 | 4.5 | 103.3 | 6.1 | 5.8 | 101.7 |

| Medium | 80.0 | 78.9 | 3.1 | 98.6 | 80.8 | 4.2 | 101.0 |

Determination of Extraction Recovery and Stability in Preclinical Sample Analysis

Extraction Recovery: This measures the efficiency of the extraction procedure in recovering the analyte from the biological matrix. researchgate.net It is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample at the same concentration. While high recovery is desirable, consistent and reproducible recovery is more critical. The internal standard, this compound, is added to all samples before extraction to correct for any variability or losses during the sample preparation process. researchgate.net

Stability: The stability of the analyte must be evaluated under various conditions that mimic the sample lifecycle in a preclinical study. researchgate.net This includes:

Freeze-Thaw Stability: Assesses degradation after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period reflecting the time samples might be left out during processing.

Long-Term Stability: Evaluates stability when stored at low temperatures (e.g., -20°C or -80°C) for an extended duration.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

In all stability tests, the concentrations of the stored QC samples are compared against freshly prepared calibration standards, and the results must fall within acceptable accuracy and precision limits.

Applications in Preclinical and Mechanistic Research Investigations

Quantitative Bioanalysis of Related Analogs in In Vitro Biological Systems

In vitro systems are fundamental in early drug discovery for assessing a compound's metabolic fate. In these assays, N-(2,6-Dimethylphenyl)-1-piperazine-D8 is crucial for generating reliable and reproducible quantitative data.

Metabolic profiling in cell culture models, such as human hepatocarcinoma cell lines (e.g., HepG2), is used to investigate the biotransformation of a parent compound into its various metabolites. nih.govmdpi.com In these studies, cells are incubated with the non-deuterated analog of this compound. To quantify the parent compound and its metabolites in the cell lysate or culture medium, a known concentration of the D8-labeled compound is added as an internal standard during the sample workup process. nih.gov This allows for accurate determination of the rates of metabolite formation and helps to build a comprehensive metabolic map of the compound under investigation. mdpi.com This approach provides insights into cellular alterations and the metabolic pathways affected by the compound. nih.gov

Subcellular fractions isolated from the liver, the primary site of drug metabolism, are widely used to predict in vivo metabolic clearance. utsouthwestern.edu Liver microsomes contain Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), while S9 fractions contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, such as sulfotransferases and glucuronosyltransferases. nih.govcreative-bioarray.com

Metabolic stability assays in these fractions involve incubating the non-deuterated analog and measuring its disappearance over time. utsouthwestern.educreative-bioarray.com this compound is added to quench the reaction and serve as an internal standard for LC-MS/MS analysis. This enables the precise calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint), which are used to predict the metabolic fate of the compound in vivo. creative-bioarray.com The comprehensive enzyme profile of S9 fractions provides a richer dataset, allowing for the simultaneous assessment of a compound's stability against both Phase I and Phase II metabolism. nih.govnih.gov

Table 1: Illustrative Metabolic Stability Data in Human Liver Subcellular Fractions

| Subcellular Fraction | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|---|

| Liver Microsomes | 0 | 100 | 25.1 | 27.6 |

| Liver Microsomes | 15 | 60.5 | ||

| Liver Microsomes | 30 | 35.8 | ||

| Liver Microsomes | 60 | 12.1 | ||

| S9 Fraction | 0 | 100 | 19.8 | 35.0 |

| S9 Fraction | 15 | 52.3 | ||

| S9 Fraction | 30 | 26.9 | ||

| S9 Fraction | 60 | 7.5 |

Pharmacokinetic and Pharmacodynamic Investigations in Non-Human Animal Models

Deuterated compounds are invaluable in preclinical pharmacokinetic (PK) studies in animal models, providing robust data on a drug's absorption, distribution, metabolism, and excretion (ADME).

In preclinical PK studies, stable isotope-labeled compounds like this compound can be used as tracers. medchemexpress.com A common study design, known as a "cassette" dose, involves administering a cocktail of multiple compounds simultaneously to reduce the number of animals used. In such a scenario, if the non-deuterated analog is part of the cassette, the D8 version can be used as its dedicated internal standard for bioanalysis of plasma samples, ensuring accurate quantification without cross-interference from other compounds. Furthermore, deuterated tracers are used in studies where the drug is administered via two different routes simultaneously to the same animal, a technique that reduces inter-animal variability.

Absolute bioavailability is a critical PK parameter that measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is determined by comparing the plasma concentration following extravascular (e.g., oral) administration with the concentration after intravenous (IV) administration. A powerful study design involves the simultaneous administration of the non-deuterated compound orally and an IV microdose of the deuterated tracer, this compound. By distinguishing between the two isotopic forms via mass spectrometry, researchers can determine the absolute bioavailability from a single experiment in the same animal, yielding more precise data. This approach also provides accurate data for calculating clearance, the volume of plasma cleared of the drug per unit time.

Table 2: Example Pharmacokinetic Parameters in Rats Following Simultaneous Oral (Non-labeled) and IV (D8-labeled) Administration

| Parameter | Oral Administration (Non-labeled) | Intravenous Administration (D8-labeled) |

|---|---|---|

| Dose (mg/kg) | 10 | 1 |

| AUC (ng·h/mL) | 1570 | 350 |

| Clearance (mL/min/kg) | N/A | 47.6 |

| Absolute Bioavailability (F%) | 44.9% |

Elucidation of Metabolic Pathways and Isotope Effects

Beyond its use as an analytical standard, the deuterium (B1214612) labeling in this compound provides a tool for investigating metabolic mechanisms. nih.govresearchgate.net

When analyzing samples from in vitro or in vivo studies, metabolites of the parent drug will retain the D8-label if the metabolism occurred on a different part of the molecule. This helps in distinguishing drug-related metabolites from endogenous background noise in the mass spectrometer, aiding in the structural elucidation of metabolic pathways. nih.govnih.gov

Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE). princeton.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond on the piperazine (B1678402) ring is cleaved during a rate-limiting step of metabolism (e.g., by a CYP enzyme), the rate of metabolism for the D8-labeled compound will be significantly slower than for the non-labeled compound. nih.gov Observing a large KIE provides strong evidence that the site of deuteration is a primary location for metabolic attack. Conversely, the absence of a KIE suggests that metabolism occurs elsewhere on the molecule. princeton.edunih.gov This makes this compound a valuable probe for pinpointing specific sites and mechanisms of biotransformation. nih.gov

Tracing Metabolic Transformations Using Deuterated Analogs as Probes

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolomics and pharmacokinetic studies. nih.gov These labeled molecules act as tracers, allowing scientists to follow the fate of a compound as it undergoes biotransformation in a biological system. nih.gov this compound is particularly relevant as it is the deuterated analog of N-(2,6-Dimethylphenyl)-1-piperazineacetamide (also known as CVT-2738), a known metabolite of the anti-anginal drug Ranolazine. nih.govmedchemexpress.comnih.govschd-shimadzu.com

In preclinical research, this compound is frequently employed as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Ranolazine and its metabolites in biological matrices like plasma. nih.govnih.gov The key advantage of using a deuterated standard is that it co-elutes with the analyte (the non-deuterated compound) but is distinguishable by its higher mass. This allows for precise correction of any variability during sample preparation and analysis, leading to highly reliable quantitative data. scirp.org

While its primary documented use is as an internal standard, the principle of using deuterated analogs extends to tracing metabolic pathways. By administering the deuterated compound, researchers can distinguish its metabolites from the endogenous or non-labeled drug-derived metabolites. This approach is instrumental in identifying and quantifying the various metabolic products formed through enzymatic reactions, primarily by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov For instance, studies on arylpiperazine derivatives, a class to which this compound belongs, have shown that metabolism often involves N-dealkylation and hydroxylation, processes that can be meticulously tracked using deuterated probes. nih.gov

Investigation of Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions and Reaction Mechanism Elucidation

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction. impactfactor.org

In the context of drug metabolism, the KIE is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. impactfactor.org For a compound like N-(2,6-Dimethylphenyl)-1-piperazine, which is a metabolite of Ranolazine, understanding its subsequent metabolic fate is crucial. Ranolazine itself is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6 enzymes. nih.govnih.gov These enzymes often catalyze reactions involving the cleavage of C-H bonds.

By comparing the rate of metabolism of N-(2,6-Dimethylphenyl)-1-piperazineacetamide with its deuterated analog, this compound, researchers can determine if the cleavage of a C-H bond on the piperazine ring is a rate-limiting step in its further metabolism. A significant KIE (a slower rate for the D8 analog) would provide strong evidence for this, thereby shedding light on the specific metabolic pathway and the transition state of the enzymatic reaction.

While specific studies detailing the KIE for this compound are not extensively published, the principles are well-established from research on other deuterated drug molecules. For example, studies on other piperazine derivatives have utilized deuteration to probe metabolic pathways and have demonstrated the utility of this approach in understanding enzyme mechanisms. impactfactor.org

Computational and Theoretical Frameworks for Deuterated Chemical Compounds

Molecular Modeling and Simulation Approaches for Deuterated Piperazine (B1678402) Derivatives

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structures and dynamic behaviors of molecules. For piperazine derivatives, which are prevalent scaffolds in pharmacologically active compounds, these techniques are crucial for understanding their conformational preferences and interaction with biological targets. rsc.orgnih.govnih.gov When studying deuterated piperazine derivatives like N-(2,6-Dimethylphenyl)-1-piperazine-D8, these computational approaches are adapted to account for the effects of isotopic substitution.

The core principle of molecular modeling, based on the Born-Oppenheimer approximation, assumes that the potential energy surface of a molecule is independent of the nuclear masses. mdpi.com Therefore, deuteration does not change the electronic structure or the shape of the potential energy surface itself. However, the increased mass of deuterium (B1214612) compared to protium (B1232500) (hydrogen-1) alters the vibrational frequencies of the molecule. wikipedia.org This change in vibrational energy can influence the molecule's dynamic properties and intermolecular interactions. While standard molecular mechanics (MM) force fields can be used by simply changing the mass of the substituted atoms, this approach may not fully capture all isotope effects, necessitating the development of refined parameters that accurately describe isotope-dependent vibrations.

Conformational analysis is essential for understanding the behavior of flexible molecules like piperazine derivatives, which can exist in various chair and boat conformations. rsc.orgnih.gov Computational methods, combined with experimental techniques like temperature-dependent NMR spectroscopy, can elucidate the energy barriers between these conformers. rsc.org For this compound, deuteration of the piperazine ring is not expected to significantly alter the primary conformational preferences (e.g., the preference for a chair conformation) because these are dominated by steric and electronic effects. However, the dynamics of interconversion between conformers can be subtly affected.

| Parameter | Non-Deuterated Molecule (e.g., N-(2,6-Dimethylphenyl)-1-piperazineacetamide) | Deuterated Molecule (e.g., this compound) |

|---|---|---|

| Atomic Mass | Standard atomic mass for Hydrogen (≈1.008 amu). | Increased atomic mass for Deuterium (≈2.014 amu). |

| Potential Energy Surface | Identical (within the Born-Oppenheimer approximation). mdpi.com | Identical (within the Born-Oppenheimer approximation). mdpi.com |

| Vibrational Frequencies | Higher frequencies for C-H stretching and bending modes (e.g., C-H stretch ≈ 3000 cm⁻¹). github.io | Lower frequencies for C-D stretching and bending modes (e.g., C-D stretch ≈ 2200 cm⁻¹). github.io |

| Zero-Point Vibrational Energy (ZPVE) | Higher ZPVE for C-H bonds. github.io | Lower ZPVE for C-D bonds. github.io |

| Simulation Dynamics | Faster atomic motions, particularly for hydrogen atoms. | Slower atomic motions for deuterium atoms, potentially leading to altered sampling of conformational space over time. |

One of the most significant and directly observable consequences of isotopic substitution is the change in spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The replacement of a hydrogen atom with a deuterium atom causes small but predictable changes in the chemical shifts (δ) of the observed nucleus, an effect known as an isotope shift. nih.gov

Primary Isotope Shift : This refers to the difference in chemical shift between the deuterium nucleus itself and a proton in the same chemical environment.

Secondary Isotope Shift : This is the change in the chemical shift of another nucleus (e.g., ¹³C) upon isotopic substitution at a nearby position. nih.gov These shifts are denoted as ⁿΔX(D), where 'n' is the number of bonds separating the observed nucleus 'X' from the deuterium atom.

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are highly effective at predicting these isotopic shifts. mdpi.com The process involves calculating the nuclear magnetic shielding constants for both the deuterated and non-deuterated isotopologues. The difference in these calculated shielding constants provides a theoretical prediction of the isotope shift. mdpi.com The accuracy of these predictions is sufficient to help assign complex spectra and even distinguish between different stereoisomers or conformers. mdpi.com

| Isotope Shift Type | Typical Magnitude (ppm) | Key Influencing Factors |

|---|---|---|

| ¹Δ¹³C(D) (One-bond) | -0.2 to -1.5 | Hybridization of the carbon atom, bond strength. |

| ²Δ¹³C(D) (Two-bond) | -0.05 to -0.15 | Dihedral angle, presence of hydrogen bonding, molecular geometry. nih.gov |

| Long-range Δ¹³C(D) (>2 bonds) | < ±0.05 | Conformational effects, steric interactions. |

Quantum Chemical Calculations for Deuterium Isotope Effects

While molecular mechanics can describe the classical motion of atoms, understanding the origin of isotope effects requires the application of quantum mechanics. Quantum chemical calculations are indispensable for accurately determining the energetic differences between isotopologues that give rise to kinetic and equilibrium isotope effects.

Isotope effects on reaction rates and equilibria are fundamentally quantum phenomena that arise from differences in the zero-point vibrational energy (ZPVE) of molecules. github.io A chemical bond is not static but vibrates, and its lowest possible energy state (the ZPVE) is higher for a lighter isotope than for a heavier one. The C-H bond has a higher ZPVE than the stronger, more stable C-D bond.

Kinetic Isotope Effect (KIE): The KIE is the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant with a heavy isotope (k_heavy). wikipedia.org For deuterium substitution, this is expressed as kH/kD. A primary KIE (where the bond to the isotope is broken in the rate-determining step) is typically greater than 1, meaning the C-H bond breaks faster than the C-D bond. fiveable.me This is because the difference in ZPVE between the C-H and C-D bonds is often reduced or lost in the transition state, meaning more energy is required to reach the transition state for the deuterated compound. github.io

Equilibrium Isotope Effect (EIE): The EIE describes the effect of isotopic substitution on a chemical equilibrium. whoi.edu It arises from the ZPVE difference between the reactants and products. github.io The heavier isotope will preferentially accumulate in the species where it is more strongly bound (i.e., in the state with the lower vibrational frequency). youtube.com Unlike the KIE, the EIE is expressed as the ratio of equilibrium constants, K_heavy/K_light, for the distribution of the heavy isotope. fiveable.me

| Feature | Kinetic Isotope Effect (KIE) | Equilibrium Isotope Effect (EIE) |

|---|---|---|

| Definition | Ratio of reaction rate constants (k_light / k_heavy). wikipedia.org | Ratio of equilibrium constants for isotope distribution. fiveable.me |

| Governing Principle | Difference in ZPVE between ground state and transition state. github.io | Difference in ZPVE between reactants and products. whoi.edu |

| Nature of Process | Applies to irreversible, rate-determining steps. youtube.com | Applies to reversible reactions at equilibrium. youtube.com |

| Typical Indication | A large primary KIE (kH/kD > 2) indicates C-H bond breaking in the rate-determining step. libretexts.org | An EIE ≠ 1 indicates a change in bonding environment for the isotope between reactants and products. rutgers.edu |

Accurately calculating isotope effects requires robust computational methods capable of determining molecular structures and, crucially, their vibrational frequencies.

Density Functional Theory (DFT): DFT is the most widely used method for calculating isotope effects due to its favorable balance of computational cost and accuracy. rsc.org Functionals like B3LYP, when paired with appropriate basis sets such as 6-311++G(d,p) or def2-TZVP, can provide accurate predictions of molecular geometries and harmonic vibrational frequencies. acs.orgamazonaws.com From these frequencies, the ZPVEs for both isotopologues can be calculated, which are then used to determine KIEs and EIEs. acs.orgaps.org

Combined QM/MM Methods: For reactions in complex environments, such as enzymatic catalysis, a combined quantum mechanics/molecular mechanics (QM/MM) approach is often employed. nih.gov In this method, the reacting part of the system (e.g., the substrate and the enzyme's active site) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the study of isotope effects within a realistic biological context. nih.gov

Path Integral Simulations: To fully account for nuclear quantum effects like tunneling—where a particle can pass through an energy barrier rather than over it—more advanced methods are required. Path integral simulations, often used in conjunction with QM/MM potentials, provide a powerful framework for calculating KIEs in reactions where tunneling is significant, particularly for hydrogen transfer processes. nih.gov These methods offer a more complete and accurate picture of isotope-dependent reactivity than can be achieved with simpler models. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.